Isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide is a quaternary ammonium compound that belongs to the isoquinolinium family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and various industrial applications. The compound’s structure includes an isoquinolinium core with a 6-(trimethylammonio)hexyl side chain, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide typically involves the quaternization of isoquinoline derivatives. One common method is the reaction of isoquinoline with 6-bromohexyltrimethylammonium bromide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Isoquinolinium N-oxide derivatives.
Reduction: Isoquinolinium derivatives with reduced side chains.
Substitution: Isoquinolinium salts with different anions depending on the nucleophile used.
Scientific Research Applications
Isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific cellular pathways.
Mechanism of Action
The mechanism of action of isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to interact with negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in cell lysis or inhibition of cellular processes. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a simpler structure and different biological activities.
Quaternary Ammonium Compounds: A broad class of compounds with similar structural features but varying side chains and functional groups.
Benzylisoquinolinium Compounds: Similar in structure but with a benzyl group instead of the 6-(trimethylammonio)hexyl side chain.
Uniqueness
Isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide is unique due to its specific side chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64059-43-4 |
---|---|
Molecular Formula |
C18H28Br2N2 |
Molecular Weight |
432.2 g/mol |
IUPAC Name |
6-isoquinolin-2-ium-2-ylhexyl(trimethyl)azanium;dibromide |
InChI |
InChI=1S/C18H28N2.2BrH/c1-20(2,3)15-9-5-4-8-13-19-14-12-17-10-6-7-11-18(17)16-19;;/h6-7,10-12,14,16H,4-5,8-9,13,15H2,1-3H3;2*1H/q+2;;/p-2 |
InChI Key |
CQCCIWUTQBJFPB-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCCCCC[N+]1=CC2=CC=CC=C2C=C1.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.